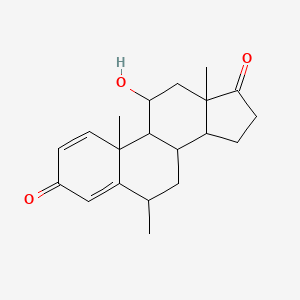Methylprednisolone Impurity C
CAS No.:
Cat. No.: VC16518071
Molecular Formula: C20H26O3
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H26O3 |
|---|---|
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | 11-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |
| Standard InChI | InChI=1S/C20H26O3/c1-11-8-13-14-4-5-17(23)20(14,3)10-16(22)18(13)19(2)7-6-12(21)9-15(11)19/h6-7,9,11,13-14,16,18,22H,4-5,8,10H2,1-3H3 |
| Standard InChI Key | TVJLVPVXJZGLPJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC2C3CCC(=O)C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of Methylprednisolone Impurity C is C₂₀H₂₆O₃, with a molecular weight of 314.42 g/mol . Its crystalline structure comprises a fused tetracyclic ring system characteristic of steroidal compounds, with substitutions at positions 6α, 11β, and 17β (Table 1) .
Table 1: Key Physicochemical Properties of Methylprednisolone Impurity C
| Property | Value |
|---|---|
| CAS Number | 61919-52-6 |
| Molecular Formula | C₂₀H₂₆O₃ |
| Molecular Weight | 314.42 g/mol |
| IUPAC Name | 11β-Hydroxy-6α-methylandrosta-1,4-diene-3,17-dione |
| Melting Point | 220–225°C (decomposes) |
| Solubility | Sparingly soluble in water; soluble in acetonitrile, methanol |
The compound’s limited aqueous solubility necessitates organic solvents for analytical preparations, while its UV absorption at 254 nm facilitates HPLC detection .
Synthesis and Formation Pathways
Methylprednisolone Impurity C originates primarily during the synthesis of methylprednisolone via incomplete oxidation or hydroxylation steps . Key pathways include:
-
Incomplete 17α-Hydroxylation: Failure to introduce the 17α-hydroxy group during steroid backbone modification leaves the 17-ketone intact, forming Impurity C .
-
Oxidative Degradation: Exposure to light or heat may degrade methylprednisolone, eliminating the 17α-hydroxy group and generating the impurity .
Process optimization, such as controlling reaction temperature and catalyst concentrations, minimizes its formation. Stability studies indicate that storage at temperatures exceeding 25°C accelerates degradation, underscoring the need for cold-chain logistics .
Analytical Characterization Methods
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with C18 columns and UV detection remains the gold standard for quantifying Methylprednisolone Impurity C . A typical method employs:
-
Mobile Phase: Acetonitrile:water (60:40 v/v) with 0.1% trifluoroacetic acid
-
Flow Rate: 1.0 mL/min
-
Retention Time: 8.2 minutes
This method achieves a limit of detection (LOD) of 0.05% and limit of quantification (LOQ) of 0.15%, compliant with EP and USP guidelines .
Mass Spectrometry (MS)
Electrospray ionization (ESI)-MS in positive ion mode confirms the impurity’s molecular ion peak at m/z 315.3 [M+H]⁺, with fragmentation patterns aligning with its proposed structure . High-resolution MS (HRMS) further validates the empirical formula within 3 ppm accuracy .
Regulatory and Pharmacopeial Standards
Both the European Pharmacopoeia and United States Pharmacopeia specify stringent limits for Methylprednisolone Impurity C (Table 2) .
Table 2: Regulatory Limits for Methylprednisolone Impurity C
| Pharmacopeia | Acceptable Limit | Analytical Method |
|---|---|---|
| European Pharmacopoeia | ≤0.15% | HPLC-UV |
| United States Pharmacopeia | ≤0.15% | HPLC-UV |
Batch rejection occurs if impurity levels exceed these thresholds, necessitating reprocessing or disposal .
Role in Pharmaceutical Quality Control
Pharmaceutical manufacturers implement rigorous in-process checks to monitor Impurity C levels during methylprednisolone production . Strategies include:
-
Real-Time HPLC Monitoring: In-line analytics during synthesis to detect impurity formation early.
-
Stability-Indicating Methods: Accelerated stability studies under ICH Q1A(R2) guidelines to predict shelf-life .
These measures ensure compliance with global regulatory standards and minimize batch failures.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume